molecular formula C21H23N3O4 B11375598 2-(3-methylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

2-(3-methylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11375598
M. Wt: 381.4 g/mol
InChI Key: NGECXJWTOCRYDW-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of aromatic rings, oxadiazole, and acetamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3-methylphenol and 4-(2-methylpropoxy)aniline, followed by their coupling with appropriate reagents to form the oxadiazole ring. The final step involves the acylation of the oxadiazole intermediate with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of nitro, halo, or other substituted derivatives.

Scientific Research Applications

2-(3-methylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxadiazole ring is known to interact with nucleophilic sites, while the aromatic rings can participate in π-π interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid: Known for its use as a xanthine oxidase inhibitor.

    2-(3-methylphenoxy)acetic acid: A simpler analog with different functional groups and reactivity.

Uniqueness

2-(3-methylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide stands out due to its combination of oxadiazole and acetamide groups, which provide unique reactivity and potential biological activities not found in simpler analogs. The presence of multiple functional groups allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C21H23N3O4/c1-14(2)12-26-17-9-7-16(8-10-17)20-21(24-28-23-20)22-19(25)13-27-18-6-4-5-15(3)11-18/h4-11,14H,12-13H2,1-3H3,(H,22,24,25)

InChI Key

NGECXJWTOCRYDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OCC(C)C

Origin of Product

United States

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